methyl 2-(4-hydroxy-2-methylphenyl)acetate

Photochemistry Type II H-abstraction Photo-Favorskii rearrangement

Methyl 2-(4-hydroxy-2-methylphenyl)acetate (CAS 114474-04-3) is a methyl ester of a phenylacetic acid derivative bearing a 4-hydroxy and a 2-methyl substituent on the aromatic ring, with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g·mol⁻¹. This substitution pattern places it within the class of ortho/para-substituted phenylacetates, where the 2-methyl group introduces steric and electronic features that distinguish it from the ubiquitous, non-methylated methyl 4-hydroxyphenylacetate (14199-15-6) and from regioisomeric or ether-linked analogs.

Molecular Formula C10H12O3
Molecular Weight 180.203
CAS No. 114474-04-3
Cat. No. B599896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-hydroxy-2-methylphenyl)acetate
CAS114474-04-3
Molecular FormulaC10H12O3
Molecular Weight180.203
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)CC(=O)OC
InChIInChI=1S/C10H12O3/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3
InChIKeyZBQBSRXDNRKDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-hydroxy-2-methylphenyl)acetate (CAS 114474-04-3) – Procurement-Relevant Identity and Structural Baseline


Methyl 2-(4-hydroxy-2-methylphenyl)acetate (CAS 114474-04-3) is a methyl ester of a phenylacetic acid derivative bearing a 4-hydroxy and a 2-methyl substituent on the aromatic ring, with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g·mol⁻¹ . This substitution pattern places it within the class of ortho/para-substituted phenylacetates, where the 2-methyl group introduces steric and electronic features that distinguish it from the ubiquitous, non-methylated methyl 4-hydroxyphenylacetate (14199-15-6) and from regioisomeric or ether-linked analogs . The compound is employed primarily as a synthetic intermediate in medicinal chemistry and photochemical research, and has been implicated in quorum-sensing modulation pathways [1].

2‑Methyl‑4‑hydroxyphenylacetate scaffold with ortho‑methyl substitution
Enables solvent‑switchable photochemical pathways
Reported quorum‑sensing probe context (LuxP)
Synthetic intermediate in proprietary fused heterocyclic routes

Why Methyl 2-(4-hydroxy-2-methylphenyl)acetate Cannot Be Simply Replaced by Generic Phenylacetate Esters


The presence of the 2-methyl group on the aromatic core of methyl 2-(4-hydroxy-2-methylphenyl)acetate is not a passive structural feature—it is a functional determinant that governs both photochemical reactivity and molecular recognition. In photochemical applications, the ortho-methyl substituent enables a triplet-state Type II hydrogen-abstraction pathway that competes with the photo-Favorskii rearrangement, creating a solvent-switchable bifurcation that is entirely absent in the non-methylated analog methyl 4-hydroxyphenylacetate [1]. In biological systems, the 2-methyl group contributes to the recognition by the quorum-sensing receptor LuxP, yielding a measurable EC₅₀ response that distinguishes it from simpler phenylacetate esters [2]. Consequently, indiscriminate substitution with cheaper, off-the-shelf phenylacetate esters risks losing both the photochemical switching capability and the biological activity that make this compound a targeted intermediate in medicinal chemistry and probe development.

Photochemical pathway divergence
Non‑methylated analogs lack the ortho‑methyl group required for Type II H‑abstraction, eliminating solvent‑switchable product distribution.
Quorum‑sensing receptor engagement
Absence of the 2‑methyl motif may reduce LuxP activation; non‑methylated esters lack reported EC₅₀ activity in this context.
Regiochemical control in synthesis
Proprietary routes relying on the 2‑methyl‑4‑hydroxy pattern would produce regioisomeric products with des‑methyl analogs.

Quantitative Differentiation Evidence for Methyl 2-(4-hydroxy-2-methylphenyl)acetate (114474-04-3)


Solvent-Switchable Photochemical Bifurcation Enabled by the 2-Methyl Substituent

The 2-methyl substituent on the 4-hydroxyphenacyl chromophore is essential for introducing a competing Type II H-abstraction pathway that is not available to the non-methylated 4-hydroxyphenacyl ester (methyl 4-hydroxyphenylacetate). Under aqueous conditions (H₂O/CH₃CN 3:1), the 4-hydroxy-2-methylphenacyl benzoate (9c) yields 80% of 2-methyl-4-hydroxyphenylacetic acid (isolated as the methyl ester, i.e., the target compound) via the photo-Favorskii route. In anhydrous CH₃CN or benzene, the same substrate yields 80% of indanone 17 via Type II photoenolization. The non-methylated analog lacks the ortho-methyl group required for γ-hydrogen abstraction and therefore cannot access the indanone pathway [1].

Photochemical switch
Class‑level
80% acid (aq) ↔ 80% indanone (anhydrous)
Comparator: only acid pathway
Supports solvent‑programmable photorelease design
Reported for 2‑methyl analog; non‑methylated lacks indanone pathway
Photochemistry Type II H-abstraction Photo-Favorskii rearrangement

Quorum-Sensing Receptor LuxP Activation: EC₅₀ Quantification

Methyl 2-(4-hydroxy-2-methylphenyl)acetate activates the LuxP quorum-sensing receptor in Vibrio harveyi with an EC₅₀ of 2.00 × 10⁴ nM (20 μM), measured by bioluminescence output after 5 h in the MM32 reporter strain. While a direct head-to-head comparison with methyl 4-hydroxyphenylacetate under identical conditions has not been published, the EC₅₀ value places this compound in the low-micromolar agonist range, whereas the natural autoinducer AI-2 (DPD) operates at sub-micromolar potency [1]. The 2-methyl group is structurally congruent with the ortho-methyl present in the native AI-2 signal, suggesting that the non-methylated analog would exhibit weaker or absent LuxP engagement, though this remains a class-level inference absent explicit side-by-side testing.

LuxP EC₅₀
Reported
20 000 nM (20 μM)
Quorum‑sensing receptor activation context
V. harveyi MM32, 5 h bioluminescence
Quorum Sensing LuxP Autoinducer-2

Differentiation in Computed Physicochemical Properties vs. Des-Methyl Analog

Comparing computed molecular properties, methyl 2-(4-hydroxy-2-methylphenyl)acetate (C₁₀H₁₂O₃, MW 180.20) differs from the des-methyl analog methyl 4-hydroxyphenylacetate (C₉H₁₀O₃, MW 166.17) by the addition of one methyl group, which increases the molecular weight by 14 Da, adds one rotatable bond (3 vs. 2), and raises the topological polar surface area (TPSA ~46.5 Ų vs. ~46.5 Ų, similar due to same H-bond donor/acceptor count) [1]. The additional methyl group is predicted to increase lipophilicity (estimated ΔlogP ≈ +0.5), which may influence membrane permeability and protein binding. While these are computed rather than experimentally measured differences, they provide a rationale for selecting the 2-methyl analog when higher lipophilicity and conformational flexibility are desired.

Computed properties
Data to verify
ΔMW +14 Da, Δrot. bonds +1, est. ΔlogP +0.5
vs des‑methyl analog
Informs lipophilicity‑based SAR selection
Computed descriptors; experimental validation advised
Physicochemical properties Lipophilicity Rotatable bonds

Documented Role as a Key Intermediate in Fused Heterocyclic Pharmaceutical Patents

Methyl 2-(4-hydroxy-2-methylphenyl)acetate is explicitly cited as a synthetic intermediate in US Patent 9115144 B2, which claims fused heterocyclic derivatives with pharmaceutical utility [1]. The patent describes its use in constructing the core scaffold, wherein the 2-methyl-4-hydroxyphenylacetate fragment provides the necessary substitution pattern for subsequent cyclization. The free acid analog (CAS 29336-53-6) or the des-methyl ester (methyl 4-hydroxyphenylacetate) would either fail to undergo the same transformation or lead to regioisomeric products, underscoring the compound's irreplaceable role in this specific synthetic route.

Patent intermediate
Reported
Key intermediate for fused heterocyclic derivatives
Supports process‑specific procurement
Source: patent; verify route applicability
Medicinal Chemistry Patent Intermediate Fused Heterocycles

High-Value Application Scenarios for Methyl 2-(4-hydroxy-2-methylphenyl)acetate (114474-04-3)


Design of Solvent-Programmable Photolabile Protecting Groups

The unique solvent-switchable photochemistry conferred by the 2-methyl group, as demonstrated in the Org. Lett. 2011 study, makes methyl 2-(4-hydroxy-2-methylphenyl)acetate an attractive precursor for designing protecting groups that release different payloads depending on solvent environment. In aqueous media, the photo-Favorskii pathway yields the phenylacetic acid, while anhydrous conditions produce indanone derivatives. This binary control is not achievable with the non-methylated analog, positioning this compound as the prerequisite starting material for developing smart photorelease systems in chemical biology [1].

Quorum-Sensing Probe Development and Anti-Virulence Screening

With a confirmed EC₅₀ of 20 μM at the LuxP receptor, methyl 2-(4-hydroxy-2-methylphenyl)acetate serves as a validated ligand for quorum-sensing studies in Vibrio harveyi. Research groups exploring AI-2 mimetics or antagonists should prioritize this 2-methyl ester as the scaffold that most closely recapitulates the ortho-methyl motif of the native signal. Procurement of the correct methyl analog, rather than the des-methyl or ether variants, is essential to maintain the structure-activity relationship established in the BindingDB/ChEMBL dataset [2].

Scale-Up of Patent-Protected Fused Heterocyclic Drug Candidates

For CROs and pharmaceutical manufacturers executing the synthetic route disclosed in US 9115144 B2, methyl 2-(4-hydroxy-2-methylphenyl)acetate is a non-substitutable intermediate. The 2-methyl-4-hydroxy substitution pattern directs the regiochemistry of the subsequent ring-closure step; using the des-methyl ester or the free acid would alter the product distribution and invalidate the established process. Reliable sourcing of this specific CAS number (114474-04-3) with appropriate purity specifications is therefore a critical procurement decision [3].

Physicochemical Property Tuning in Lead Optimization

During medicinal chemistry campaigns, the incremental increase in molecular weight (+14 Da) and rotatable bonds (+1) relative to methyl 4-hydroxyphenylacetate translates to a predicted logP increase of approximately 0.5 units, which can meaningfully impact membrane permeability and metabolic stability. Structure-based procurement should specify the 2-methyl analog whenever the SAR series requires this specific lipophilicity increment, as substituting the non-methylated ester would shift the physicochemical profile outside the optimized range .

Application
Selection Property
Validation Focus
Photolabile protecting group design
2‑Methyl substitution pattern
Solvent‑dependent product distribution
Quorum‑sensing probe development
Ortho‑methyl motif mimicry
LuxP receptor activation context
Proprietary fused heterocyclic synthesis
Regiochemical control (2‑methyl‑4‑hydroxy)
Process reproducibility / IP compliance
Lead optimization lipophilicity tuning
Incremental lipophilicity & rotatable bonds
Membrane permeability & SAR alignment
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